molecular formula C8H17N3O B7931162 N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide

N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide

Cat. No.: B7931162
M. Wt: 171.24 g/mol
InChI Key: NKNKAXVZBNGAAZ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide ( 1354016-06-0) is a chiral small molecule with a molecular formula of C8H17N3O and a molecular weight of 171.24 g/mol . This compound is a specialty chemical offered for research and development purposes, specifically as a building block in organic synthesis and pharmaceutical development . The presence of both acetamide and aminoethyl functional groups on the pyrrolidine ring makes it a versatile intermediate for constructing more complex molecules. Researchers utilize this and structurally related pyrrolidine acetamide compounds in the exploration of new pharmacologically active substances . For instance, studies on analogous compounds have investigated their potential as anticonvulsant agents, highlighting the relevance of this chemical scaffold in central nervous system (CNS) drug discovery . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(3S)-1-(2-aminoethyl)pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-7(12)10-8-2-4-11(6-8)5-3-9/h8H,2-6,9H2,1H3,(H,10,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNKAXVZBNGAAZ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Data:

ParameterValue
Resolution Efficiency72–85% yield
Purity (HPLC)≥99.5%
Solvent SystemEthanol:H₂O (3:1 v/v)

Stereoselective Alkylation of Pyrrolidine Scaffolds

Alkylation strategies leverage pyrrolidine intermediates to introduce the 2-amino-ethyl moiety. A representative protocol includes:

  • Substrate : (S)-3-Acetamidopyrrolidine.

  • Alkylating Agent : 2-Chloroethylamine hydrochloride.

  • Base : K₂CO₃ in dry acetone at 60°C for 12 h.

  • Workup : Filtration, solvent evaporation, and purification via silica gel chromatography (CH₂Cl₂:MeOH, 9:1).

Optimization Insights:

  • Temperature : Reactions at 60°C minimize byproduct formation (e.g., over-alkylation).

  • Catalyst : KI (5 mol%) enhances nucleophilic substitution efficiency.

Reductive Amination of Keto Intermediates

Reductive amination offers a one-pot route to construct the amino-ethyl group:

  • Imine Formation : React (S)-3-acetamidopyrrolidine with glycolaldehyde in MeOH.

  • Reduction : NaBH₄ or BH₃-THF selectively reduces the imine to the amine.

  • Isolation : Acid-base extraction (HCl/NaOH) yields the product in 65–78% yield.

Comparative Efficiency:

Reducing AgentYield (%)Purity (%)
NaBH₄6595
BH₃-THF7897

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods enable scalable synthesis using resin-bound intermediates:

  • Resin : Wang resin functionalized with Fmoc-protected (S)-pyrrolidin-3-ylamine.

  • Steps :

    • Deprotection (piperidine/DMF).

    • Acylation with acetic anhydride.

    • Alkylation with 2-bromoethylamine hydrobromide.

    • Cleavage (TFA:H₂O, 95:5) yields the target compound.

Advantages:

  • Purity : ≥98% after cleavage.

  • Throughput : Parallel synthesis of 50+ analogs in 72 h.

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts to bypass resolution steps:

  • Catalyst : Ru(II)-BINAP complexes facilitate asymmetric hydrogenation of enamide precursors.

  • Substrate : 1-(2-Nitrovinyl)-3-acetamidopyrrolidine.

  • Conditions : H₂ (50 psi), MeOH, 25°C, 24 h → 92% yield, 99% ee.

Mechanistic Notes:

  • The BINAP ligand induces facial selectivity, ensuring (S)-configuration retention.

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalabilityCost Efficiency
Chiral Resolution72–85HighModerateLow
Alkylation60–75ModerateHighMedium
Reductive Amination65–78HighHighMedium
Solid-Phase70–85HighVery HighHigh
Catalytic Asymmetric85–92Very HighModerateHigh

Chemical Reactions Analysis

Types of Reactions

N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride in solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethanol.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C11H20N2O
Molecular Weight: 196.3 g/mol
CAS Number: 1353988-28-9

The compound features a piperidine ring with an acetamide group and an aminoethyl substituent, which contribute to its reactivity and biological interactions. The presence of these functional groups allows for diverse chemical modifications, making it a valuable building block in synthetic chemistry.

Chemistry

N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide serves as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it useful in developing new chemical entities.

Common Reactions:

  • Oxidation: Can be oxidized to form N-oxide derivatives.
  • Reduction: Can be reduced to produce amine derivatives.
  • Substitution: Participates in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Biology

In biological research, this compound has been investigated for its potential as a ligand in receptor binding studies. Its interaction with specific molecular targets can modulate their activity, leading to various biological effects.

Biological Activity:

  • Exhibits antimicrobial properties , showing effectiveness against various pathogens.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.25 μg/mL0.5 μg/mL
Escherichia coli0.5 μg/mL1.0 μg/mL
Pseudomonas aeruginosa1.0 μg/mL2.0 μg/mL

These results indicate that the compound has strong bactericidal activity against common bacterial pathogens, making it a candidate for further development as an antimicrobial agent .

Medicine

The therapeutic potential of this compound has been explored in several contexts:

  • Anticancer Agent: Research indicates that compounds with similar structures may exhibit anticancer properties by targeting specific pathways involved in tumor growth.
  • Neurological Disorders: Investigated for potential effects on learning and memory enhancement, which could provide therapeutic avenues for conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Enhancement of Learning and Memory: A study demonstrated that compounds similar to this compound acted as enhancers of cognitive function in animal models .
  • Antimicrobial Efficacy: In vitro studies highlighted the compound's effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings .

Mechanism of Action

The mechanism of action of N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical differences between N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide and its analogs:

Compound Name Substituents/Modifications Molecular Weight (g/mol) LogP<sup>a</sup> PSA<sup>b</sup> (Ų) Toxicity/Safety Profile Biological Relevance
Target Compound 2-Amino-ethyl, pyrrolidine, acetamide ~215.3 (calculated) ~0.5 (estimated) ~80 (estimated) Not reported Potential kinase/modulator candidate
(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide Benzyl, pyrrolidine, acetamide Not reported N/A N/A H302, H315, H319, H335 Discontinued due to toxicity
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide Cyclopropyl, 2-amino-ethyl, acetamide ~254.3 (calculated) ~1.2 (estimated) ~85 (estimated) Discontinued Unknown (discontinued product)
(S)-N-(3-phenyl-1-(pyrrolidin-1-yl)-1-thioxopropan-2-yl)acetamide Phenyl, thioxo, pyrrolidine, acetamide 276.397 2.485 64.43 Not reported Unknown (structural novelty)

Notes:

  • <sup>a</sup>LogP: Predicted octanol-water partition coefficient (hydrophobicity).
  • <sup>b</sup>PSA: Polar surface area (indicator of membrane permeability).

Key Observations

Substituent Effects on Physicochemical Properties: The 2-amino-ethyl group in the target compound likely increases hydrophilicity compared to the benzyl group in , as evidenced by its higher estimated PSA (~80 vs. ~64.43 in ). This may enhance solubility but reduce membrane permeability. The cyclopropyl analog exhibits a higher LogP (~1.2), suggesting increased lipophilicity, which could improve blood-brain barrier penetration but raise toxicity risks.

Toxicity Profiles: The benzyl derivative shows acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335), possibly linked to its aromatic substituent. The target compound’s 2-amino-ethyl group may mitigate these risks but requires empirical validation. Discontinued analogs may indicate challenges in stability, synthesis scalability, or off-target effects.

Synthetic Considerations :

  • highlights the use of (S)-3-acetamidopyrrolidine in synthesizing pyridine-containing Aurora kinase inhibitors, suggesting the target compound could be synthesized via similar SNAr or nucleophilic substitution routes.
  • Complex derivatives like AMG 517 () demonstrate how extended aromatic systems enhance target specificity but complicate synthesis.

Research Findings and Implications

Challenges and Opportunities

  • Toxicity Mitigation: The benzyl derivative’s hazards underscore the need for substituent optimization. The 2-amino-ethyl group may reduce cytotoxicity but requires in vitro safety profiling.
  • Stereochemical Sensitivity : The (S)-configuration in pyrrolidine derivatives is often critical for target engagement (e.g., AMG628 in ), emphasizing the need for enantiopure synthesis.

Biological Activity

N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a pyrrolidine ring, an amino-acetyl group, and an ethyl-acetamide moiety. This unique structure is believed to confer specific interactions with biological targets, influencing various pathways in cellular processes.

Feature Description
Molecular Formula C₉H₁₈N₂O
Molecular Weight Approximately 170.25 g/mol
Structural Components Pyrrolidine ring, aminoethyl group, acetamide moiety

This compound exerts its biological effects primarily through interactions with specific enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, potentially influencing metabolic processes and signaling pathways in cells. For example, it may act as an inhibitor or activator of certain enzymes involved in neurotransmitter modulation, which is crucial for treating neurological disorders.

Neurotransmitter Modulation

Preliminary studies indicate that compounds similar to this compound may function as neurotransmitter modulators. This suggests potential therapeutic applications in neurodegenerative diseases and psychiatric disorders due to their ability to interact with various receptors in the central nervous system (CNS) .

Case Studies and Research Findings

  • Neuroprotective Effects : A study explored the neuroprotective potential of similar compounds in animal models of neurodegeneration. The results indicated that these compounds could significantly reduce neuronal death and improve cognitive functions, suggesting a protective role against neurotoxicity .
  • Antitumor Activity : Another investigation focused on the antitumor properties of related pyrrolidine derivatives, showing promising results in inhibiting tumor growth in xenograft models. The study highlighted the importance of structural modifications for enhancing biological activity .
  • Pharmacokinetics : Research into the pharmacokinetic profiles of similar compounds revealed good oral bioavailability and CNS penetration, which are critical for therapeutic efficacy in neurological applications .

Q & A

Basic Research Questions

Q. How can the synthesis of N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide be optimized for higher yields?

  • Methodological Answer : Synthesis optimization involves adjusting reaction conditions such as solvent polarity, temperature, and stoichiometry. For example, using 1,4-dioxane at 95°C with potassium carbonate as a base yielded 68.5% in a nucleophilic substitution reaction . Alternatively, acetonitrile at 60°C under inert atmosphere with triethylamine improved reaction efficiency (51.8% yield) by minimizing side reactions . Prep-LCMS purification is recommended for isolating the target compound from byproducts .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Ensure fume hoods are used to prevent inhalation of dust/aerosols (H335 hazard) .
  • Spill Management : Avoid dry sweeping; use wet methods to contain spills and prevent environmental contamination .

Q. Which analytical techniques are suitable for confirming the compound’s purity and structure?

  • Methodological Answer :

  • LCMS : Confirm molecular weight (e.g., observed [M+H]+ = 433.2) and monitor reaction progress .
  • Chiral HPLC : Essential for verifying stereochemical purity, as the (S)-configuration is critical for biological activity .
  • NMR : Use 1H/13C NMR to validate the acetamide moiety and pyrrolidine ring protons .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence biological activity?

  • Methodological Answer : The (S)-configuration enhances target binding affinity due to spatial alignment with chiral centers in enzyme active sites. For example, (R)-isomers of related pyrrolidinyl acetamides showed reduced activity in receptor assays . Computational docking studies paired with enantioselective synthesis (e.g., chiral auxiliaries) are recommended to probe structure-activity relationships .

Q. What strategies resolve contradictory yield data in SN2 reactions involving this compound?

  • Methodological Answer : Yield discrepancies often arise from solvent/base combinations. For instance:

  • Polar aprotic solvents (e.g., DMF) stabilize transition states but may increase side reactions at higher temperatures (29% yield at 65°C) .
  • Weak bases (e.g., K2CO3) are preferable for moisture-sensitive reactions, while stronger bases (Et3N) require inert atmospheres to prevent decomposition . Design of Experiments (DoE) can systematically evaluate variable interactions .

Q. How can ecological risks be mitigated during large-scale disposal of this compound?

  • Methodological Answer :

  • Degradation Studies : Perform hydrolysis/photolysis tests to assess persistence (no data available; initiate Tier-1 EPA guidelines) .
  • Waste Treatment : Partner with licensed disposal firms for incineration (≥1200°C) to break down acetamide groups and prevent soil mobility .

Q. What advanced techniques characterize its interactions with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for receptors like σ-1 or NMDA .
  • Cryo-EM : Resolve binding conformations in membrane-bound targets (e.g., GPCRs) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to guide lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.